![molecular formula C15H14N2 B5629981 2-methyl-1-(2-methylphenyl)-1H-benzimidazole](/img/structure/B5629981.png)
2-methyl-1-(2-methylphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, the synthesis and biological evaluation of certain benzimidazole derivatives with antihypertensive activity were achieved by converting 2-(α-hydroxy benzyl) benzimidazole to 2-(α-bromo benzyl) benzimidazole, followed by cyclocondensation with appropriate reagents, showcasing the compound's versatility in synthesis procedures (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
The structural characterization of benzimidazole derivatives is often performed using various spectroscopic techniques. For instance, the structural and spectroscopic studies on benzimidazole derivatives were carried out using X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy, revealing insights into the molecular geometry, electronic structure, and vibrational properties of these compounds (Saral, Özdamar, & Uçar, 2017).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, which is influenced by the steric arrangement of the heterocycles in the molecule. The reactivity pattern of these compounds is crucial for their functionalization and application in different chemical domains (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
The physical properties, such as melting points and mesophase behavior, of benzimidazole derivatives can be significantly affected by the nature of substituents on the benzimidazole ring. For instance, certain 1-methyl-1H-benzimidazole-based compounds exhibited enantiotropic smectic mesophases, demonstrating the impact of molecular structure on the physical state and behavior of these compounds (Ren et al., 2018).
properties
IUPAC Name |
2-methyl-1-(2-methylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-7-3-5-9-14(11)17-12(2)16-13-8-4-6-10-15(13)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBFZPSUBJGZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylphenyl)benzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.